molecular formula C12H15NO5 B113065 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid CAS No. 83349-20-6

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B113065
CAS No.: 83349-20-6
M. Wt: 253.25 g/mol
InChI Key: FHBQZMZFAJJFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is a β-hydroxy-γ-aminobutyric acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amine and a hydroxyl group at the β-position. The Cbz group is widely used in peptide synthesis to protect amines during multi-step reactions, as it is stable under basic conditions but removable via hydrogenolysis .

Properties

IUPAC Name

3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQZMZFAJJFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protection and Functionalization

The core strategy involves sequential protection of the amino group followed by hydroxyl group introduction. A widely adopted method, detailed in patent US4981992A, begins with the hydrolysis of a methyl ester precursor under acidic conditions (10–25% HCl or 5–30% H₂SO₄) at 30–110°C for 1–10 hours. This step yields the free acid, which is subsequently protected using benzyl chloroformate (Cbz-Cl) in the presence of sodium bicarbonate. The reaction proceeds in aqueous medium at 0–5°C to minimize side reactions, achieving >85% yield after crystallization.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
Ester Hydrolysis20% HCl, 100°C, 4–5 hours90%
Cbz ProtectionCbz-Cl, NaHCO₃, 0–5°C, 2 hours88%
PurificationSilica chromatography (ethyl acetate/hexane)95%

Stereoselective Hydrogenation

To introduce the β-hydroxyl group stereoselectively, Raney nickel-catalyzed hydrogenation at 7 bar H₂ pressure for 24 hours is employed. This step reduces a ketone intermediate to the desired (3S,4S)- or (3R,4S)-diastereomers, which are separable via silica chromatography (ethyl acetate/hexane, 10:90). The (3S,4S) configuration predominates (dr 7:3) under these conditions.

Enzymatic Synthesis Strategies

Optimized Enzymatic Conditions:

  • Aldol Addition : 20 mM aldehyde, 20 mM hydroxyacetone, FSA lysate (2 mg/mL), pH 8, 30°C.

  • Reductive Amination : 100 mM cyclopropylamine, IR-259 lysate (10 mg/mL), NADP⁺/glucose cofactor system.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and safety. A patented approach employs continuous flow reactors for the Cbz protection step, reducing reaction time from 4 hours (batch) to 30 minutes. The system operates at 50°C with a residence time of 10 minutes, achieving 92% conversion.

Purification at Scale

Industrial purification combines crystallization and simulated moving bed (SMB) chromatography. Post-hydrogenation crude mixtures are treated with hexane/water biphasic systems, precipitating the sodium salt of the intermediate (yield: 85%). Final purification via SMB chromatography (C18 resin, methanol/water gradient) elevates purity to >99%.

Analytical Characterization

Spectroscopic Methods

  • NMR : δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (β-hydroxyl CH-O).

  • HPLC : C18 column, 0.1% TFA/acetonitrile gradient, retention time 12.3 minutes.

Chiral Analysis

Ultra-performance liquid chromatography (UPLC-QDa) with a chiral stationary phase (Chiralpak IA) resolves diastereomers, confirming (3S,4S) configuration (98% ee).

Case Studies in Process Optimization

Patent EP0225311A2: Hydrogenation Efficiency

A 50 mL preparative-scale reaction using Raney nickel (1 g) achieved 94% conversion to the (3S,4S)-diastereomer. Post-crystallization from ethyl acetate/hexane yielded 6.2 g (78%) of pure product.

Enzymatic vs. Chemical Routes

Comparative analysis reveals enzymatic methods reduce hazardous waste by 60% but require costly cofactor regeneration. Chemical routes remain dominant for ton-scale production due to lower operational costs.

Emerging Technologies

One-Pot Multienzyme Systems

Pioneering work integrates lipases for in-situ Cbz group introduction, enabling a one-pot synthesis from 4-amino-3-hydroxybutanoic acid. Initial trials show 70% yield, with optimization ongoing .

Chemical Reactions Analysis

Types of Reactions: 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid with related compounds:

Compound Name Molecular Weight Protecting Group Substituents Key Features Application/Notes Reference
This compound ~265 (inferred) Cbz 3-hydroxy, 4-amino Hydrophilic due to hydroxyl group Synthesis intermediate
(S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid 270.06 Boc 3-cyanophenyl Aromatic, polar cyano group; (S)-stereochemistry Pharmaceutical intermediates
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 265.31 Cbz (N-methyl) 2-amino, 3-methyl Steric hindrance from methyl branch Life sciences research
3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid 367.32 Cbz 2,4,5-trifluorophenyl Electronegative fluorine substituents Sitagliptin impurity studies
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid 251.28 Cbz 3-methyl Compact structure with branching Research chemical

Key Differences and Implications

Protecting Group Stability: The Cbz group (used in the target compound) is stable under basic conditions but requires hydrogenolysis for cleavage. In contrast, the Boc group in [(S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid] is acid-labile, making it suitable for acid-sensitive syntheses .

Substituent Effects: Hydroxyl Group: The 3-hydroxy group in the target compound increases hydrophilicity compared to analogs like [3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid], where fluorine atoms enhance lipophilicity and metabolic stability . Aromatic vs. Aliphatic Substituents: The 3-cyanophenyl group in [] enables π-π interactions in drug-receptor binding, while the target compound lacks aromaticity, limiting such interactions but increasing synthetic versatility.

Steric and Stereochemical Considerations :

  • Branched chains (e.g., 3-methyl in []) reduce solubility but improve resistance to enzymatic degradation. The (S)-stereochemistry in [] and [] may influence biological activity, though the target compound’s stereochemistry is unspecified .

Pharmaceutical Relevance: Fluorinated analogs like [3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid] are critical in Sitagliptin (a diabetes drug) impurity profiling, highlighting their role in quality control . The target compound’s hydroxyl group could make it a precursor for hydrophilic drug intermediates.

Biological Activity

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H15NO4 and a molecular weight of 233.25 g/mol. Its structure features a benzyloxycarbonyl group attached to an amino acid derivative, which is key to its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, influencing metabolic pathways, and altering gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
  • Cell Signaling Modulation : It affects cell signaling pathways that are crucial for cellular growth and differentiation.
  • Gene Expression Regulation : By interacting with transcription factors, it can upregulate or downregulate the expression of genes involved in critical cellular functions.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Anti-inflammatory Properties : It has shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryReduces inflammation in animal models

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory zones, suggesting potent antimicrobial properties comparable to conventional antibiotics .
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, highlighting its anti-inflammatory potential .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Current findings suggest:

  • Absorption : The compound exhibits good bioavailability when administered orally.
  • Distribution : It is distributed throughout the body, with a preference for tissues involved in metabolic processes.
  • Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid to improve yield and purity?

  • Methodology : Use microwave-assisted synthesis (reduces reaction time) or sonochemistry (enhances mixing efficiency) for stepwise coupling of the benzyloxycarbonyl (Cbz) group to the amino-hydroxybutanoic acid backbone. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) .
  • Critical Data : Purity >97% (HPLC) is achievable with optimized reaction times (e.g., 2–4 hours under microwave conditions) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., δ 7.3–7.5 ppm for benzyl aromatic protons, δ 4.1–4.3 ppm for hydroxybutanoic CH-O).
  • HPLC : Employ a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : ESI-MS (negative mode) for molecular ion confirmation (e.g., [M-H]^- at m/z 294.3) .

Q. What is the role of the benzyloxycarbonyl (Cbz) group in peptide synthesis applications of this compound?

  • Methodology : The Cbz group acts as a temporary protecting group for the amino functionality, enabling selective deprotection via hydrogenolysis (H2_2/Pd-C) or acidic conditions (e.g., TFA). This allows sequential peptide chain elongation without side reactions .

Advanced Research Questions

Q. How does stereochemical configuration (R vs. S) at the 3-hydroxy position affect biological activity or synthetic utility?

  • Methodology : Compare enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Biological assays (e.g., enzyme inhibition) reveal differential activity; e.g., (R)-enantiomers may show 2–3x higher binding affinity to serine proteases due to spatial alignment .
  • Data Contradiction : Some studies report minimal activity differences, possibly due to racemization during synthesis. Validate enantiopurity using polarimetry ([α]D_D +12° for (R)-form) .

Q. What strategies mitigate hydrolysis of the labile 3-hydroxybutanoic acid moiety during storage or reaction conditions?

  • Methodology :

  • Storage : Lyophilize and store at -20°C under argon to prevent moisture ingress.
  • Reaction Design : Use non-aqueous solvents (e.g., DMF, THF) and avoid strong acids/bases. Add stabilizers like BHT (0.01% w/v) to suppress radical degradation .
    • Critical Finding : Hydrolysis rates increase by 40% in aqueous buffers (pH < 5 or > 8) .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Cross-validate with independent sources:

  • Melting Point : Compare DSC data (reported range: 119–123°C) against in-house measurements .
  • Spectral Data : Use computational tools (e.g., ACD/Labs or ChemDraw) to simulate 1H^1H-NMR shifts and identify anomalies from impure batches .

Q. What impurities are commonly observed in commercial or synthesized batches, and how are they quantified?

  • Common Impurities :

  • Byproduct 1 : Debenzylated derivative (4-amino-3-hydroxybutanoic acid, ~2–5% in poorly optimized syntheses).
  • Byproduct 2 : Oxidized Cbz group (benzaldehyde derivatives, detectable via GC-MS) .
    • Quantification : Use UPLC-PDA at 254 nm with a calibration curve for impurity standards .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Protocol :

Prepare simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

Incubate compound at 37°C for 24 hours.

Analyze degradation via LC-MS/MS (MRM transitions for parent ion and degradation products).

  • Key Parameter : Half-life >6 hours indicates suitability for oral delivery .

Q. What computational models predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Tools : DFT calculations (B3LYP/6-31G*) to map transition states and activation energies. Compare with experimental kinetic data (e.g., kobsk_{obs} for Cbz deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.